N-methyl-2-(trifluoromethyl)aniline
Overview
Description
N-methyl-2-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by the presence of a trifluoromethyl group and a methyl group attached to the aniline moiety. This structure contributes to its unique physical and chemical properties, making it an interesting subject for research in materials science, organic synthesis, and potentially in pharmacology, despite the exclusion of drug-related applications and effects in this summary.
Synthesis Analysis
The synthesis of N-methyl-2-(trifluoromethyl)aniline and related compounds often involves catalyzed reactions, with methods such as silver(I)-catalyzed N-trifluoroethylation of anilines being particularly notable. Such processes typically involve N-H insertions with trifluorodiazoethane, highlighting the versatility of fluorinated compounds in organic synthesis (Luo et al., 2015).
Molecular Structure Analysis
The molecular structure of N-methyl-2-(trifluoromethyl)aniline showcases significant effects due to the presence of trifluoromethyl and methyl groups, such as steric factors and intramolecular hydrogen bonding. These aspects are crucial in understanding the reactivity and interactions of the molecule, as evidenced by comparisons of observed and calculated dipole moments in similar compounds (Grocock et al., 1971).
Chemical Reactions and Properties
N-methyl-2-(trifluoromethyl)aniline participates in various chemical reactions, including visible-light-induced, iridium-catalyzed reactions, showcasing its reactivity under photochemical conditions. These reactions highlight the potential of N-methyl-2-(trifluoromethyl)aniline in synthesizing valuable fluorine-containing molecules and heterocyclic compounds (Lenhart & Bach, 2014).
Physical Properties Analysis
The presence of the trifluoromethyl group significantly influences the physical properties of N-methyl-2-(trifluoromethyl)aniline, including its phase behavior in liquid crystals. Such compounds exhibit stable smectic phases, and their properties can be finely tuned by modifying the molecular structure, demonstrating the impact of fluorination on the physical characteristics of organic compounds (Miyajima et al., 1995).
Scientific Research Applications
Electron Transport Materials in Electrophotography : N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines like 2-trifluoromethyl derivatives, exhibit high compatibility with polycarbonate and good properties as electron transport materials in positive charge electrophotography. The 2-trifluoromethyl derivatives were particularly stable in repetition tests (Matsui et al., 1993).
Visible-light-induced, Iridium-catalyzed Reactions : N-Methyl-N-((trimethylsilyl)methyl)aniline, a related compound, has been employed in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. This process yields significant reaction products that contribute to organic synthesis advancements (Lenhart & Bach, 2014).
Synthesis of N-Methyl-N-aryl Amines : A highly efficient method for the specific synthesis of N-monomethylarylamines involves treating anilines with acetic anhydride and triethylamine, followed by N-monomethylation with methyl iodide and NaH. This method can synthesize compounds like (E)-2-bromo-5-(4-methylaminostyryl)pyridine, potentially useful as an amyloid imaging agent for Alzheimer’s disease (Peng et al., 2009).
Visible-light-promoted Radical Trifluoromethylation : Trifluoromethyl-substituted anilines, which are biologically active compounds and useful building blocks, have been synthesized using visible-light-induced radical trifluoromethylation with commercially available reagents. This method provides an economical route to trifluoromethylated free anilines (Xie et al., 2014).
Ortho-Effect in Aniline Derivatives : The study of the ortho-effect in 2-amino- and 2-methylamino-benzylidyne trifluoride (2-trifluoromethyl- and 2-trifluoromethyl-N-methyl-aniline) contributes to understanding steric factors and intramolecular hydrogen bonding in these compounds (Grocock et al., 1971).
Synthesis of Rotationally Restricted Arylacridines : 2-(Trifluoromethyl)aniline reacts with 2,6-dimethylphenylmagnesium bromide to yield rotationally restricted arylacridines, a process that sheds light on the formal reaction dynamics between aniline and Grignard reagents (Zhang et al., 2013).
Safety And Hazards
N-methyl-2-(trifluoromethyl)aniline should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid breathing in dust. If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place .
Relevant Papers There are several papers relevant to N-methyl-2-(trifluoromethyl)aniline and N-trifluoromethyl compounds in general. For instance, a paper published in Organic Chemistry Frontiers in 2024 discusses N-trifluoromethyl amines and azoles . Another paper published in 2022 discusses a general synthesis of N-trifluoromethyl compounds .
properties
IUPAC Name |
N-methyl-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDHZGWBBEZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375400 | |
Record name | N-methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(trifluoromethyl)aniline | |
CAS RN |
14925-10-1 | |
Record name | N-Methyl-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14925-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Trifluoromethyl-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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